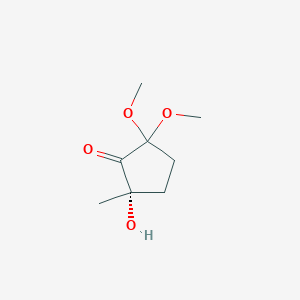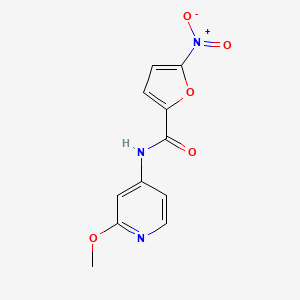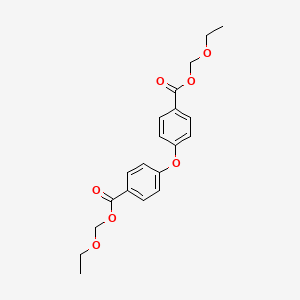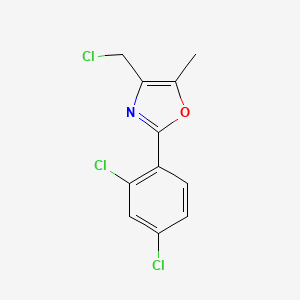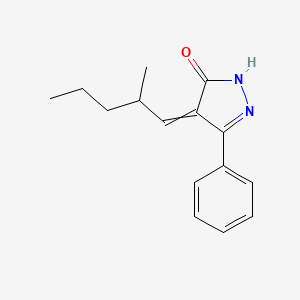![molecular formula C21H15NO2 B14208705 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-01-1](/img/structure/B14208705.png)
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a synthetic organic compound belonging to the indolequinone family Indolequinones are known for their diverse biological activities, including antitumor properties
Preparation Methods
The synthesis of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the one-pot synthesis, which includes the following steps :
Starting Materials: The synthesis begins with 1,4-naphthoquinones and terminal acetylenes.
Palladium-Catalyzed Coupling: A palladium-catalyzed coupling reaction is performed to combine the starting materials.
Copper-Catalyzed Cyclization: The resulting product undergoes a copper-catalyzed intramolecular cyclization to form the indolequinone structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, are common at the 3-position of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves several pathways:
DNA Topoisomerase Inhibition: The compound inhibits DNA topoisomerase I and II, enzymes essential for DNA replication and repair.
ROS Accumulation: It induces apoptosis in cancer cells by promoting ROS-mediated stress, leading to cell death.
Caspase Activation: The compound activates caspase pathways, particularly caspase 9, which plays a role in the intrinsic apoptosis pathway.
Comparison with Similar Compounds
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione can be compared with other indolequinones, such as:
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research.
Properties
CAS No. |
830924-01-1 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H15NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-13H,1H3 |
InChI Key |
QYLLMTWXVFYOAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


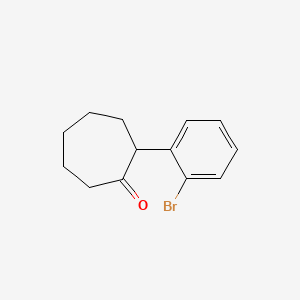
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
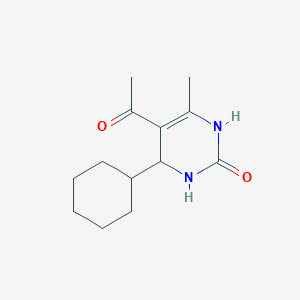
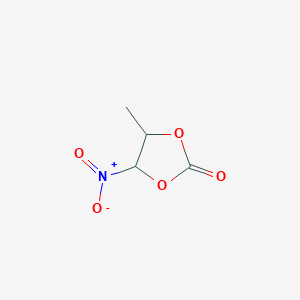
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
